Acetyl adenylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13015-87-7 |
|---|---|
Molecular Formula |
C12H16N5O8P |
Molecular Weight |
389.26 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] acetate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
UBPVOHPZRZIJHM-WOUKDFQISA-N |
SMILES |
CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Other CAS No. |
13015-87-7 |
physical_description |
Solid |
Synonyms |
acetyl adenylate acetyl AMP acetyladenylate |
Origin of Product |
United States |
Enzymology of Acetyl Adenylate Biosynthesis and Transformation
Acetyl-CoA Synthetase (ACS)-Catalyzed Reactions Involving Acetyl Adenylate
Two-Step Catalytic Mechanism of Acetyl-CoA Synthetase
The catalytic activity of ACS proceeds through a two-step, ping-pong mechanism involving the formation of an enzyme-bound this compound intermediate. acs.orgnih.govrcsb.org This mechanism effectively couples the energy released from ATP hydrolysis to the formation of the high-energy thioester bond in acetyl-CoA. acs.org
The first step in the catalytic cycle is the adenylation of acetate (B1210297). nih.govacs.org In this half-reaction, ACS catalyzes the condensation of acetate with ATP. nih.gov This reaction results in the formation of the highly reactive mixed anhydride (B1165640), this compound (Ac-AMP), and the release of pyrophosphate (PPi). nih.govacs.org The hydrolysis of pyrophosphate is a driving force for this reaction in the forward direction. acs.org This initial step is often the slower of the two half-reactions. nih.gov The acetyl-adenylate intermediate remains bound to the enzyme, ready for the subsequent reaction. uniprot.org
Following the formation of the this compound intermediate, the second half-reaction, thioesterification, occurs. nih.govacs.org The acetyl group is transferred from the this compound intermediate to the thiol group of Coenzyme A. uniprot.orguniprot.org This nucleophilic attack results in the formation of the final products, acetyl-CoA and adenosine (B11128) monophosphate (AMP), which are then released from the enzyme. nih.govacs.org
The table below summarizes the kinetic parameters for Acetyl-CoA Synthetase from Escherichia coli.
| Substrate | KM (mM) | Vmax (nmol/min/mg) | pH | Temperature (°C) |
| ATP | 0.15 | 100 | 8.5 | 37 |
| CoA | 0.2 | 100 | 8.5 | 37 |
| Acetate | 0.2 | 100 | 8.5 | 37 |
| Data from UniProt for E. coli Acs. uniprot.org |
ATP-Dependent Nature of this compound Formation
The formation of this compound is an energetically unfavorable process that is driven by the hydrolysis of ATP. acs.org This ATP-dependent activation of a carboxylate is a common strategy in biological systems to form high-energy acyl-AMP intermediates from otherwise unreactive carboxylic acids. nih.govnih.gov The energy stored in the phosphoanhydride bonds of ATP is utilized to create the mixed anhydride linkage in this compound, making the subsequent transfer of the acetyl group to Coenzyme A thermodynamically favorable. frontiersin.org While most ACS enzymes utilize ATP, some organisms possess an ADP-dependent ACS that couples acetate formation to substrate-level phosphorylation. asm.org
Conformational Dynamics and Domain Alternation in Adenylate-Forming Enzymes
Adenylate-forming enzymes, including ACS, are not static structures. They exhibit significant conformational dynamics that are integral to their catalytic mechanism. nih.gov These enzymes typically consist of a large N-terminal domain and a smaller, mobile C-terminal domain. osti.govresearchgate.net
Structural States Associated with Adenylation Competence
The catalytic cycle of adenylate-forming enzymes involves a remarkable "domain alternation" mechanism. rcsb.orgosti.gov The enzyme adopts distinct conformational states to catalyze the two separate half-reactions. For the initial adenylation reaction, the enzyme is in an "adenylation" conformation. acs.orgresearchgate.net In this state, the active site is configured to bind ATP and the carboxylate substrate, facilitating the formation of the acyl-adenylate intermediate. nih.gov
Upon completion of the adenylation step and release of pyrophosphate, the C-terminal domain undergoes a large-scale rotation of approximately 140 degrees. nih.govnih.govosti.gov This rotation transitions the enzyme to a "thiolation" or "thioester-forming" conformation. researchgate.netnih.gov This conformational change reconfigures the active site, bringing a new set of residues into proximity to catalyze the transfer of the acyl group to Coenzyme A. researchgate.net This domain rotation is a dynamic feature and essential for segregating the two half-reactions and ensuring the efficient formation of the final acyl-CoA product. nih.govnih.gov Structural studies have captured these enzymes in both conformations, providing a detailed picture of this dynamic catalytic process. nih.govacs.orgosti.gov
The table below outlines the key structural states of Acetyl-CoA Synthetase.
| Catalytic Step | Conformation | Key Events |
| Adenylation | Adenylation Conformation | Binding of acetate and ATP; formation of this compound intermediate; release of pyrophosphate. nih.govacs.orgnih.gov |
| Thiol Ligation | Thioester-forming Conformation | ~140° rotation of the C-terminal domain; binding of Coenzyme A; transfer of acetyl group to CoA; release of acetyl-CoA and AMP. nih.govosti.govresearchgate.net |
Conformational Rearrangements for Thioesterification
The catalysis of the two distinct half-reactions (adenylation and thioesterification) by acetyl-CoA synthetase and related enzymes is facilitated by a significant conformational change. nih.gov This process, often termed "domain alternation," involves a large-scale rotation of the enzyme's C-terminal domain relative to the larger N-terminal domain. nih.govacs.org
Initial structural studies of enzymes in the ANL (Acyl-CoA/NRPS/Luciferase) superfamily captured them in a conformation suitable for the first half-reaction, the formation of the acyl-adenylate intermediate. nih.govnih.gov Following the formation of this compound and the release of pyrophosphate, the enzyme undergoes a dramatic rearrangement. The C-terminal domain rotates by approximately 140 degrees. nih.govacs.org This large-scale movement brings a different set of residues into the active site, effectively remodeling it to perform the second half-reaction. researchgate.net The new conformation facilitates the binding of Coenzyme A and the subsequent nucleophilic attack by its thiol group on the acetyl-adenylate intermediate, leading to the formation of the thioester bond of acetyl-CoA. nih.govnih.gov This domain alternation strategy allows a single active site to be used for two different chemical transformations by presenting different catalytic surfaces for each step. acs.org
Active Site Architecture and Residue Functionality in this compound-Utilizing Enzymes
The active site of acetyl-CoA synthetase is located at the interface between the large N-terminal and smaller C-terminal domains. researchgate.net Its architecture is precisely organized to bind the substrates—acetate, ATP, and CoA—and to stabilize the transition states throughout the catalytic cycle.
Substrate Binding Sites for Acetate, ATP, and Coenzyme A
The binding pockets for the substrates are formed by a collection of specific amino acid residues.
Acetate Binding Site: The pocket for the small acyl substrate, acetate, is intentionally restrictive. In Salmonella enterica Acs, the side chains of Valine-310, Valine-386, and Tryptophan-414 form the acetate binding pocket. nih.gov The presence of the bulky tryptophan residue, in particular, truncates the acyl binding pocket, which is a key factor in the enzyme's high specificity for acetate. nih.govnih.gov
ATP Binding Site: The adenosine moiety of ATP is secured through various interactions, while the phosphate (B84403) groups are positioned for catalysis. Key residues, such as Arginine-515 and Arginine-526 in S. enterica Acs, interact with the phosphate group of the adenylate intermediate. nih.gov The A5 conserved sequence motif, typically YGXTE, is also found at the ATP binding pocket, though in Acs it is modified to WXQTE. nih.gov
Coenzyme A Binding Site: The CoA binding pocket is largely formed after the conformational change. In Methanothermobacter thermautotrophicus Acs, three highly conserved arginine residues (Arg193, Arg528, and Arg586) play critical roles by interacting with the 3'- and 5'-phosphate groups of CoA. nih.gov Studies on other synthetases have identified corresponding residues, such as tyrosines and arginines, that are crucial for CoA binding and catalysis. nih.gov The interaction between the enzyme and the 3'-phosphate group of CoA is an important determinant for binding. nih.gov
Critical Role of Conserved Motifs (e.g., Motif III/A7) in Catalysis
The acyl-adenylate-forming enzyme superfamily is characterized by ten conserved core motifs (A1-A10). nih.govfrontiersin.org Among these, Motif III (also designated A7) is crucial for catalysis. nih.govnih.gov The consensus sequence for Motif III in acetyl-CoA synthetase is Y-X-S/T/A-G-D. nih.govresearchgate.net
Kinetic studies on variants of this motif have demonstrated its importance; altering any residue in this sequence leads to a significant decrease in the catalytic rate. nih.govnih.gov The most severe effects are seen when the highly conserved first (Tyrosine) or invariant fifth (Aspartate) positions are changed. nih.govresearchgate.net Structural modeling suggests the following roles:
The Tyrosine at the first position is critical for maintaining the active site architecture, likely through interaction with another conserved glutamine residue. nih.govresearchgate.net
The invariant Aspartate at the fifth position plays a direct role in ATP binding and catalysis by interacting with the 2'- and 3'-hydroxyl groups of the ribose moiety of ATP. nih.govresearchgate.net
The highly conserved Glycine at the fourth position is thought to be essential for the correct positioning of the critical Aspartate residue next to it. nih.gov
The table below summarizes the impact of mutations within Motif III on the kinetic parameters of Methanothermobacter thermautotrophicus Acs1, highlighting the functional importance of each position.
| Enzyme Variant (Acs1Mt) | kcat (s-1) | Km Acetate (mM) | Km ATP (mM) | Km CoA (mM) |
|---|---|---|---|---|
| Wild Type | 13 ± 0.4 | 0.4 ± 0.05 | 0.08 ± 0.01 | 0.07 ± 0.01 |
| Tyr498Ala | 0.003 ± 0.0001 | 2.1 ± 0.3 | 0.08 ± 0.01 | 0.12 ± 0.02 |
| Gly501Ala | 0.06 ± 0.001 | 0.2 ± 0.02 | 0.03 ± 0.004 | 0.03 ± 0.004 |
| Asp502Ala | 0.002 ± 0.0001 | 0.3 ± 0.04 | 3.2 ± 0.4 | 0.14 ± 0.02 |
Data adapted from kinetic studies on Methanothermobacter thermautotrophicus Acs1. nih.gov
Mechanism of Magnesium Ion Coordination in this compound Catalysis
All adenylate-forming enzymes, including acetyl-CoA synthetase, are dependent on magnesium ions (Mg²⁺) for their activity. nih.gov Mg²⁺ is an essential cofactor that plays several roles in the catalytic mechanism. Primarily, it functions as a Lewis acid, coordinating to the negatively charged phosphate groups of ATP. diva-portal.orguni-konstanz.de This coordination neutralizes the charge, making the α-phosphorus atom more electrophilic and susceptible to nucleophilic attack by the carboxylate group of acetate. diva-portal.orguni-konstanz.de It also helps to stabilize the transition state and the pyrophosphate leaving group. nih.gov
The precise coordination geometry can vary, but typically involves the β- and γ-phosphate oxygens of ATP. diva-portal.orguni-konstanz.de Some studies on related adenylating enzymes propose a mechanism involving two magnesium ions. drugbank.com In this model, one Mg²⁺ ion is complexed with ATP, while a second, distinct Mg²⁺ ion is essential for catalysis itself. drugbank.com This two-metal-ion mechanism is thought to facilitate both the nucleophilic attack and the subsequent elimination of pyrophosphate, a catalytic strategy also observed in enzymes like DNA polymerase. drugbank.com
Substrate Specificity Profiling of Enzymes Generating this compound
Acetyl-CoA synthetases display an exquisite specificity for acetate, discriminating strongly against even slightly larger carboxylic acids like propionate. acs.orgnih.gov This high degree of substrate specificity is primarily a result of steric hindrance within the active site. nih.govosti.gov
Structural and genetic studies have identified a key tryptophan residue that acts as a "gatekeeper," limiting the size of the alkyl binding pocket. nih.govosti.gov In fungal ACS, this tryptophan residue forces larger alkyl chains, such as the ethyl group of propionate, to adopt high-energy conformations, which disfavors their efficient binding and subsequent reaction. acs.orgnih.gov
The catalytic efficiency (kcat/Km) of ACS for acetate is significantly higher than for other small carboxylic acids. For example, the catalytic efficiency of Arabidopsis thaliana ACS is 55-fold higher with acetate than with propionate, and the enzyme shows no activity with longer-chain fatty acids. researchgate.net This specificity is crucial for its metabolic role, ensuring the dedicated production of acetyl-CoA from acetate.
The following table presents kinetic data for Salmonella enterica Acs with different substrates, quantitatively illustrating its strong preference for acetate.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| Acetate | 0.2 | 4.1 | 20500 |
| Propionate | 10.4 | 3.1 | 298 |
| Glycine | >15 | - | - |
Data adapted from kinetic studies on Salmonella enterica Acs. nih.gov
Metabolic Integration and Biological Significance of Acetyl Adenylate
Central Position in Acetyl-CoA Metabolism
Acetyl adenylate, also known as acetyl AMP, is a high-energy mixed anhydride (B1165640) intermediate that holds a pivotal position in the metabolism of acetyl-coenzyme A (acetyl-CoA). ontosight.ai Its formation is the first committed step in the activation of acetate (B1210297) for its entry into central metabolic pathways. This process is catalyzed by the enzyme acetyl-CoA synthetase (Acs), a member of the adenylate-forming enzyme superfamily. nih.govnih.gov
The reaction proceeds in two distinct steps:
Adenylation: Acetate reacts with adenosine (B11128) triphosphate (ATP), leading to the formation of this compound and the release of pyrophosphate (PPi). uniprot.orgacs.org
Thioesterification: The activated acetyl group from this compound is then transferred to the thiol group of coenzyme A (CoA), yielding acetyl-CoA and adenosine monophosphate (AMP). uniprot.orgexpasy.org
This two-step mechanism, involving this compound as a key intermediate, is essential for converting acetate, a potential carbon source, into the metabolically crucial molecule acetyl-CoA. uniprot.orgnih.gov Acetyl-CoA itself is a central hub in metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids with anabolic pathways and energy production through the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.govnih.gov The formation of this compound is thus a critical gateway that enables organisms to utilize acetate for both energy generation and the biosynthesis of essential compounds. uniprot.orghmdb.ca
Table 1: Key Reaction in Acetyl-CoA Synthesis via this compound
| Step | Reactants | Enzyme | Products | Significance |
|---|---|---|---|---|
| 1. Adenylation | Acetate + ATP | Acetyl-CoA Synthetase (Acs) | This compound + Pyrophosphate (PPi) | Activation of acetate. acs.org |
| 2. Thioesterification | This compound + Coenzyme A (CoA) | Acetyl-CoA Synthetase (Acs) | Acetyl-CoA + AMP | Formation of the central metabolite Acetyl-CoA. genome.jp |
Participation in Primary Metabolic Networks
As the direct precursor to acetyl-CoA from acetate, this compound is intrinsically linked to several primary metabolic networks that are fundamental to cellular life. Its formation allows the acetyl group to be integrated into various catabolic and anabolic routes.
The primary fate of acetyl-CoA generated from the this compound intermediate is often its entry into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. microbenotes.comwikipedia.org This cycle is the final common pathway for the oxidation of carbohydrates, lipids, and proteins. microbenotes.com The process begins with the condensation of acetyl-CoA with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. microbenotes.comwikipedia.org The subsequent series of reactions within the cycle leads to the complete oxidation of the acetyl group into two molecules of carbon dioxide. wikipedia.org
This oxidative process is coupled with the generation of high-energy reducing equivalents, namely NADH and FADH₂, which are subsequently used in the oxidative phosphorylation pathway to produce the bulk of the cell's ATP. wikipedia.orglibretexts.org Therefore, the synthesis of this compound from acetate is a crucial upstream event that directly fuels the TCA cycle, enabling cells to generate energy when acetate is available as a substrate. creative-proteomics.comuniprot.org
Acetyl-CoA is the fundamental building block for the synthesis of fatty acids. wikipedia.org The acetyl-CoA derived from the this compound pathway can be directed towards lipogenesis. hmdb.ca In the cytosol, acetyl-CoA is carboxylated to form malonyl-CoA, initiating the fatty acid synthesis cascade. wikipedia.org
Furthermore, the activation of fatty acids themselves, a necessary step for their incorporation into complex lipids like triacylglycerols, follows a similar mechanism involving an adenylated intermediate. lsuhsc.edulsuhsc.edu Fatty acyl-CoA synthetases catalyze the reaction of a fatty acid with ATP to form a fatty acyl-adenylate intermediate. lsuhsc.edulsuhsc.edu This activated fatty acyl group is then transferred to Coenzyme A. While this involves various acyl groups, the principle is identical to the activation of acetate via this compound, highlighting the importance of adenylation in lipid metabolism. The activation of acetate to acetyl-CoA via this compound is essential for it to be utilized for lipid synthesis. ontosight.aihmdb.ca
The metabolic pathways of amino acids are intricately connected with the pool of acetyl-CoA. The catabolism of several ketogenic amino acids—including leucine, isoleucine, lysine (B10760008), phenylalanine, tyrosine, and tryptophan—results in the production of acetyl-CoA or its immediate precursor, acetoacetyl-CoA. marmara.edu.tr This acetyl-CoA can then enter the TCA cycle for energy production.
Conversely, while acetyl-CoA is not a direct precursor for the synthesis of most amino acids, its entry into the TCA cycle produces intermediates like α-ketoglutarate and oxaloacetate, which are essential for the synthesis of amino acids such as glutamate, aspartate, and others derived from them. marmara.edu.tr An indirect but significant link involves N-acetylglutamate, a crucial allosteric activator of the urea (B33335) cycle, which is synthesized from acetyl-CoA and glutamate. marmara.edu.tr Although no direct enzymatic pathway is known to form N-acyl amino acids from the interception of this compound, its role in maintaining the acetyl-CoA pool makes it a relevant component in the broader context of amino acid and nitrogen metabolism. frontiersin.org
Table 2: Metabolic Fates of Acetyl-CoA Derived from this compound
| Metabolic Pathway | Role of Acetyl-CoA | Key Outcome | Reference |
|---|---|---|---|
| TCA Cycle | Primary Substrate | Energy Production (ATP, NADH, FADH₂) | wikipedia.org |
| Fatty Acid Synthesis | Building Block | Lipid and Membrane Biosynthesis | wikipedia.org |
| Amino Acid Metabolism | Indirect Contributor | Synthesis of N-acetylglutamate; TCA cycle intermediates for amino acid synthesis | marmara.edu.tr |
| Glyoxylate (B1226380) Shunt | Primary Substrate | Net synthesis of carbohydrates from two-carbon compounds | nih.gov |
In many bacteria, fungi, and plants, the glyoxylate shunt serves as an anabolic variant of the TCA cycle. nih.gov This pathway is crucial when organisms are grown on two-carbon compounds, such as acetate or fatty acids, as their sole source of carbon. nih.govnih.gov The shunt bypasses the two decarboxylation steps of the TCA cycle, allowing for the net conversion of acetyl-CoA into four-carbon intermediates like succinate (B1194679) and malate, which can then be used for gluconeogenesis. nih.gov
The entry point into the glyoxylate shunt is acetyl-CoA. Therefore, the formation of acetyl-CoA from acetate, proceeding through the this compound intermediate, is a critical prerequisite for this pathway to function. uniprot.orgasm.org This enables organisms to synthesize essential carbohydrates, like glucose, from non-carbohydrate precursors, which is vital for survival under specific nutritional conditions. nih.gov
This compound is recognized as a key metabolite in the broader context of pyruvate (B1213749) metabolism. hmdb.cakegg.jpgenome.jp Pyruvate, the end product of glycolysis, is a major source of acetyl-CoA through the action of the pyruvate dehydrogenase complex (PDC). nih.govjumedicine.com This reaction forms a critical link between glucose breakdown and the TCA cycle. jumedicine.com
The pathway involving this compound provides an alternative route to generate acetyl-CoA, one that originates from acetate instead of pyruvate. nih.gov This is particularly important in organisms or under conditions where acetate is utilized as a primary carbon source, effectively bypassing the PDC. asm.org Thus, the this compound-dependent reaction and pyruvate oxidation represent two distinct but convergent pathways that feed the central metabolic hub of acetyl-CoA, underscoring the metabolic flexibility of the cell. hmdb.cajumedicine.com
Precursor Status in Secondary Metabolite Biosynthetic Pathways
This compound, a high-energy mixed anhydride, serves as a crucial intermediate in the biosynthesis of a diverse array of secondary metabolites. Its formation, typically catalyzed by adenylate-forming enzymes, activates acetate for subsequent enzymatic reactions, thereby initiating complex biosynthetic cascades.
While acetyl-CoA is the direct precursor for the extender units in polyketide synthesis, the activation of acetate to acetyl-CoA can proceed through an this compound intermediate. acs.org This is particularly relevant in pathways where acetate is the primary building block. The enzyme acetyl-CoA synthetase (ACS) catalyzes the formation of acetyl-CoA from acetate in a two-step reaction. acs.org First, acetate reacts with ATP to form this compound and pyrophosphate. acs.orgnih.gov Subsequently, the acetyl group is transferred to coenzyme A, releasing AMP. nih.gov This "activated" acetate, in the form of acetyl-CoA, can then serve as the starter unit or be carboxylated to malonyl-CoA, the extender unit, for polyketide chain elongation by polyketide synthases (PKSs). acs.orgpnas.org Some PKS systems can directly utilize acyl-CoA starter units, highlighting the importance of efficient acetate activation. pnas.org
The biosynthesis of isoprenoids and terpenoids, a vast class of natural products, fundamentally relies on the precursor acetyl-CoA. researchgate.netimperial.ac.uk The mevalonate (B85504) (MVA) pathway, a primary route to the universal five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), commences with the condensation of three molecules of acetyl-CoA. researchgate.netnih.gov The formation of acetyl-CoA from acetate proceeds via the this compound intermediate, catalyzed by acetyl-CoA synthetase. acs.org Therefore, this compound is an indirect but essential contributor to the biosynthesis of all isoprenoids and terpenoids derived from the MVA pathway. This pathway is prevalent in eukaryotes, archaea, and some bacteria. researchgate.net
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the synthesis of a wide range of peptide natural products. ebi.ac.uk The adenylation (A) domain of an NRPS module is responsible for recognizing and activating a specific carboxylic acid or amino acid substrate. ebi.ac.uknih.gov This activation occurs through a two-step process where the substrate reacts with ATP to form a high-energy acyl- or aminoacyl-adenylate intermediate, with the release of pyrophosphate. nih.govrsc.org The activated moiety is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain. acs.org While this mechanism is general for all substrates of NRPS A-domains, if acetate or an acetate-derived molecule were to be incorporated into a non-ribosomal peptide, it would first be activated to its corresponding adenylate. For instance, some NRPS pathways incorporate fatty acids, which are activated as acyl-adenylates. asm.org
Utilization of Acetate as a Carbon Source via this compound
When acetate is the sole or a primary carbon source, its assimilation into central metabolism is initiated by its conversion to acetyl-CoA. One of the key enzymatic pathways for this conversion involves acetyl-CoA synthetase (Acs), which proceeds through an this compound intermediate. researchgate.netmdpi.com This is a high-affinity system, particularly important under low acetate concentrations. nih.gov The reaction catalyzed by Acs is essentially irreversible due to the subsequent hydrolysis of pyrophosphate, which drives the reaction forward. researchgate.netfrontiersin.org Once formed, acetyl-CoA can enter the tricarboxylic acid (TCA) cycle and the glyoxylate shunt to generate energy and biosynthetic precursors. asm.org This pathway is critical for the growth of many microorganisms on acetate. researchgate.netmdpi.comfrontiersin.org
Comparative Biochemical Analysis of this compound Metabolism Across Biological Kingdoms
The formation of this compound as an intermediate in the conversion of acetate to acetyl-CoA is a widespread strategy in microbes, but the enzymes and regulatory mechanisms can differ.
Bacteria: In bacteria such as Escherichia coli, two main pathways exist for acetate activation. researchgate.net The first is the reversible phosphotransacetylase-acetate kinase (Pta-AckA) pathway. The second is the irreversible acetyl-CoA synthetase (Acs) pathway, which forms the enzyme-bound this compound intermediate. asm.orgresearchgate.net The Acs pathway is generally induced under low acetate concentrations, while the Pta-AckA pathway can operate in both directions and is significant during growth on high acetate concentrations. mdpi.comasm.org The Acs enzyme itself is subject to post-translational modification, such as acetylation, which can regulate its activity. nih.gov
Fungi: Fungi also utilize acetyl-CoA synthetase (ACS) to convert acetate to acetyl-CoA via an this compound intermediate, a critical step for growth on acetate and for providing precursors for lipid synthesis and histone acetylation. acs.orgosti.gov In fungi, ACSs are essential for utilizing acetate as a carbon source. nih.gov Structural studies of fungal ACSs have provided detailed insights into the two-step reaction mechanism, capturing the acetyl-adenylate intermediate in different enzyme conformations. acs.orgnih.gov These enzymes show a high specificity for acetate. osti.gov
Archaea: In Archaea, the activation of acetate to acetyl-CoA is also a key metabolic process. Many archaea possess AMP-forming acetyl-CoA synthetases (ACS) that function similarly to those in bacteria and eukaryotes, proceeding through an this compound intermediate. nih.gov This is the predominant enzyme for acetate activation in many archaea. nih.gov However, some archaea also possess an ADP-forming acetyl-CoA synthetase, which catalyzes the reversible conversion of acetyl-CoA, ADP, and phosphate (B84403) to acetate, ATP, and CoA, a pathway more common for acetate formation. mdpi.com The kinetic properties and substrate specificities of archaeal ACS enzymes can vary, reflecting adaptation to different environments. asm.orgresearchgate.net
Distinct Roles in Plant Cellular Metabolism
This compound serves as a crucial, albeit transient, intermediate in the activation of acetate within plant cells. Its primary role is intrinsically linked to the activity of acetyl-CoA synthetase (ACS), an enzyme that catalyzes the formation of acetyl-CoA from acetate, ATP, and Coenzyme A (CoA). annualreviews.orgacs.orgoup.com This reaction proceeds in two steps, with the first being the formation of the enzyme-bound this compound intermediate and the release of pyrophosphate. acs.orgfrontiersin.org This activation of acetate is a pivotal step for its entry into various metabolic pathways.
In plants, the synthesis of acetyl-CoA is compartmentalized, occurring in the plastids, mitochondria, cytosol, and peroxisomes, facilitated by distinct enzymes. researchgate.net Plastids, the site of crucial anabolic processes, contain acetyl-CoA synthetase. annualreviews.org Historically, it was thought that ACS was the primary supplier of acetyl-CoA for de novo fatty acid synthesis in plastids. frontiersin.org However, further research has clarified that while acetyl-CoA is the essential precursor for fatty acid and polyketide biosynthesis, ACS is not the sole contributor for this role. annualreviews.orgacs.orgfrontiersin.org Instead, plant ACS is now understood to be part of a two-enzyme system responsible for maintaining acetate homeostasis. frontiersin.orgnih.gov
The acyl-activating enzyme (AAE) superfamily, to which ACS belongs, is notably large and diverse in plants like Arabidopsis, with 63 identified genes. frontiersin.orgnih.gov This diversity points to a wide range of functions in both primary and secondary metabolism, including fatty acid β-oxidation and the synthesis of various secondary metabolites. frontiersin.org
Regulation of this compound formation, and thus acetyl-CoA synthesis from acetate, is tightly controlled. Studies on Arabidopsis ACS have revealed that its activity is modulated by post-translational modification. frontiersin.orgnih.gov Specifically, the acetylation of a highly conserved lysine residue (Lys-622 in Arabidopsis ACS) significantly inhibits enzyme function. frontiersin.org This modification directly impacts the first half-reaction catalyzed by ACS—the formation of the this compound intermediate—thereby reducing the enzyme's catalytic efficiency by over 500-fold. frontiersin.orgnih.gov This regulatory mechanism highlights the importance of controlling acetate flux and maintaining metabolic balance within the cell. nih.gov
| Metabolic Process | Role of this compound/ACS | Cellular Location | Key Regulatory Aspect |
|---|---|---|---|
| Acetate Homeostasis | Intermediate in the ACS-catalyzed conversion of acetate to acetyl-CoA as part of a two-enzyme system. frontiersin.orgnih.gov | Plastids, Cytosol | Post-translational acetylation of ACS at Lys-622 inhibits activity. frontiersin.org |
| Fatty Acid & Polyketide Biosynthesis | Formation is the first step in producing the precursor acetyl-CoA from acetate. annualreviews.orgacs.org | Plastids | ACS is not the sole provider of acetyl-CoA for this pathway. frontiersin.org |
| General Carboxylic Acid Activation | Serves as the archetypal acyl-adenylate intermediate for the large Acyl-Activating Enzyme (AAE) superfamily. frontiersin.orgnih.gov | Plastids, Mitochondria, Cytosol, Peroxisomes | The large AAE gene family in plants suggests diverse, uncharacterized roles in metabolism. nih.gov |
Function in Mammalian Metabolic Processes
In mammalian cells, this compound is an essential intermediate in the metabolic activation of acetate, a process exclusively catalyzed by acetyl-CoA synthetase (AceCS) enzymes. pnas.org This pathway is the sole route for converting free acetate into the metabolically versatile molecule, acetyl-CoA. oup.compnas.org The reaction consumes acetate, ATP, and CoA, yielding acetyl-CoA, AMP, and pyrophosphate, with this compound being the activated intermediate. wikipedia.orgacs.org
Mammals possess two principal isoforms of AceCS, which are compartmentalized to serve distinct metabolic functions:
AceCS1 (ACSS2): Located primarily in the cytoplasm, this enzyme generates acetyl-CoA that is predominantly channeled into anabolic pathways, most notably the synthesis of fatty acids and cholesterol. pnas.orgspringermedizin.de
AceCS2 (ACSS1): This isoform is localized within the mitochondrial matrix. The acetyl-CoA it produces is mainly utilized for catabolic purposes, entering the tricarboxylic acid (TCA) cycle for energy production. pnas.orgwikipedia.org
The activity of these synthetases, and consequently the formation of this compound, is subject to sophisticated regulation by reversible lysine acetylation, a mechanism responsive to the cell's energy status. pnas.org A key lysine residue within the active site of both AceCS1 and AceCS2 can be acetylated, which inactivates the enzyme. pnas.orgnih.gov This acetylation specifically blocks the initial step of the reaction: the synthesis of the acetyl-adenylate intermediate. nih.gov
Activation of the enzymes requires deacetylation, a reaction catalyzed by members of the sirtuin family of NAD+-dependent deacetylases. pnas.org
SIRT1 activates the cytoplasmic AceCS1. pnas.orgnih.gov
SIRT3 activates the mitochondrial AceCS2. pnas.orgnih.gov
This regulatory circuit directly links the availability of acetate to major metabolic and epigenetic processes. The acetyl-CoA produced by cytoplasmic AceCS1 (ACSS2) is a critical substrate for histone acetyltransferases (HATs), which modify chromatin structure to regulate gene expression. nih.gov Therefore, the formation of this compound is a key step connecting the metabolic state (acetate availability) to the epigenetic landscape of the cell. springermedizin.denih.gov Acetate itself is derived from various endogenous and exogenous sources, including ethanol (B145695) metabolism, the deacetylation of histones and other proteins, and microbial fermentation in the gut. pnas.orgnih.gov
| Enzyme | Cellular Localization | Primary Function of Resulting Acetyl-CoA | Activating Sirtuin | Research Finding |
|---|---|---|---|---|
| AceCS1 (ACSS2) | Cytoplasm | Fatty acid synthesis, Histone acetylation. pnas.orgnih.gov | SIRT1. pnas.org | Deacetylation by SIRT1 enhances fatty acid synthesis from acetate. pnas.org |
| AceCS2 (ACSS1) | Mitochondria | Tricarboxylic Acid (TCA) Cycle. pnas.org | SIRT3. pnas.org | Activation by SIRT3-catalyzed deacetylation boosts CO2 output from mitochondria, indicating increased TCA cycle activity. pnas.org |
Regulatory Mechanisms Modulating Acetyl Adenylate Pathways
Post-Translational Control of Acetyl-CoA Synthetase Activity
Post-translational modifications (PTMs) are a rapid and efficient means of modulating enzyme activity in response to cellular signals. In the context of acetyl adenylate formation, the activity of acetyl-CoA synthetase is significantly influenced by the reversible acetylation of specific lysine (B10760008) residues.
Impact of Lysine Acetylation on this compound Formation
The acetylation of a conserved lysine residue within the active site of Acs has a profound inhibitory effect on its catalytic activity. frontiersin.orgnih.gov This modification directly impacts the first half-reaction catalyzed by Acs, which is the formation of the this compound intermediate from acetate (B1210297) and ATP. nih.govbiorxiv.orgfrontiersin.org The positive charge of the ε-amine group of this critical lysine residue is essential for stabilizing the transition state during the formation of this compound. frontiersin.org Neutralizing this charge through acetylation disrupts this stabilization, leading to a dramatic reduction in catalytic efficiency. frontiersin.orgfrontiersin.org Studies on Arabidopsis Acs have shown that replacing the catalytic lysine with an acetylated lysine residue can decrease the enzyme's efficiency by over 500-fold. frontiersin.orgbiorxiv.orgfrontiersin.org This regulatory mechanism is highly conserved across different domains of life, including bacteria, archaea, and eukaryotes, highlighting its fundamental importance in controlling acetate metabolism. frontiersin.orgnih.gov
Enzymes Mediating Acetylation and Deacetylation in Regulation
The reversible acetylation of Acs is controlled by the opposing activities of two types of enzymes: protein acetyltransferases and protein deacetylases.
In many bacteria, a Gcn5-related N-acetyltransferase (GNAT) family protein, often named Pat (protein acetyltransferase) or AcuA, is responsible for acetylating and thereby inactivating Acs. nih.govresearchgate.netnih.gov Conversely, the removal of this acetyl group, leading to the reactivation of Acs, is catalyzed by a deacetylase. nih.gov In many prokaryotes, this function is carried out by a sirtuin-type NAD+-dependent deacetylase called CobB. frontiersin.orgnih.gov In Bacillus subtilis, a different system exists where AcuA acts as the acetyltransferase and AcuC, a classical Zn2+-dependent deacetylase, removes the acetyl group. nih.govnih.gov
In mammals, the cytoplasmic acetyl-CoA synthetase (ACSS2) is deacetylated and activated by SIRT1, while the mitochondrial isoform (ACSS1) is regulated by SIRT3. nih.govpnas.org The specific protein acetyltransferases responsible for acetylating the mammalian Acs isoforms are still under investigation. pnas.org This dynamic interplay between acetyltransferases and deacetylases allows for the fine-tuning of Acs activity in response to cellular needs. frontiersin.org
Feedback and Allosteric Modulation of Enzyme Activity
Beyond post-translational modifications, the activity of enzymes in the this compound pathway is also regulated by feedback inhibition and allosteric control, allowing for rapid adjustments to metabolic flux.
Acetyl-CoA, the end product of the reaction catalyzed by Acs, can act as a feedback inhibitor. High concentrations of acetyl-CoA can signal that the cell has an adequate supply of this key metabolite, leading to the inhibition of further production. This is partly achieved through the acetyl-CoA-dependent acetylation and inactivation of Acs by acetyltransferases. researchgate.net
Furthermore, other molecules can allosterically regulate enzymes involved in acetyl-CoA metabolism. For instance, citrate (B86180), a key intermediate in the citric acid cycle, is an allosteric activator of acetyl-CoA carboxylase (ACC), an enzyme that uses acetyl-CoA for fatty acid synthesis. byjus.comportlandpress.com Conversely, long-chain acyl-CoA molecules can act as feedback inhibitors of ACC. byjus.com While not directly regulating this compound formation, this demonstrates the intricate network of allosteric control that governs the fate of acetyl-CoA.
In some bacteria, the accumulation of downstream metabolites like 18:1-acyl-carrier protein (ACP) can lead to feedback inhibition of plastidic ACCase, thereby reducing the demand for acetyl-CoA. nih.gov
Adaptive Responses to Cellular Energy Status
The regulation of Acs itself is also tied to the cell's energy charge. The synthesis of acetyl-CoA from acetate is an energy-intensive process, requiring the equivalent of two ATP molecules. Therefore, under low energy conditions, it is crucial to tightly control this pathway to prevent further depletion of ATP. The inhibitory acetylation of Acs can be seen as a mechanism to conserve energy when acetyl-CoA is not immediately required for anabolic processes. researchgate.net
Regulatory Functions in Bacterial Physiology (e.g., Flagellar Motility)
The regulation of this compound and acetyl-CoA metabolism has far-reaching consequences for various aspects of bacterial physiology, including motility. Flagellar synthesis and rotation are energetically expensive processes, and as such, are tightly controlled in response to environmental cues and the cell's metabolic state. oup.comoup.com
In Escherichia coli, protein acetylation, controlled by the deacetylase CobB, has been shown to regulate flagellar biosynthesis and motility. nih.govembopress.org The acetylation of the transcription factor RcsB prevents it from binding to DNA, which in turn activates the expression of genes required for flagella synthesis. nih.govembopress.org Since CobB also regulates the activity of Acs, this provides a link between acetate metabolism and motility. nih.govembopress.org
Furthermore, in Pseudomonas aeruginosa, the cessation of flagellar rotation upon surface attachment involves a signaling pathway that includes the second messenger cyclic AMP (cAMP). plos.org The levels of cAMP can be influenced by the cell's metabolic state, providing another potential link between energy metabolism, acetyl-CoA levels, and the control of flagellar function.
Advanced Research Methodologies and Future Directions in Acetyl Adenylate Research
Structural Biology Applications
Structural biology provides a static yet detailed snapshot of the molecular interactions involving acetyl adenylate.
High-resolution X-ray crystallography has been instrumental in visualizing the active sites of enzymes that form this compound intermediates, such as acetyl-CoA synthetase (ACS). Although the extreme reactivity of this compound makes its direct crystallization within the enzyme challenging, researchers have successfully crystallized enzyme complexes with stable analogs or with substrates that define the binding pocket.
For instance, the crystal structure of acetyl-CoA synthetase has been determined in complex with adenosine-5'-propylphosphate (a non-hydrolyzable ATP analog) and Coenzyme A (CoA). acs.org This structure reveals the precise architecture of the active site where this compound is formed and subsequently reacts with CoA. These studies have shown that enzymes of the adenylate-forming family, including ACS, are typically composed of a large N-terminal domain and a smaller C-terminal domain. nih.gov A significant finding from crystallographic studies is the domain rotation mechanism. These enzymes adopt two principal conformations to catalyze the two-step reaction: an "adenylate-forming" conformation for the synthesis of this compound from acetate (B1210297) and ATP, and a "thioester-forming" conformation, achieved through a domain rotation of approximately 140°, which facilitates the reaction of the this compound intermediate with CoA. nih.gov
The structural data from various members of this enzyme superfamily have identified conserved residues crucial for binding ATP and acetate, and for stabilizing the this compound intermediate. nih.gov The adenine (B156593) ring of the adenylate moiety is typically situated in a hydrophobic pocket. wikipedia.org
Table 1: Key X-ray Crystal Structures of Acetyl-CoA Synthetase and Related Enzymes This table is interactive. Click on the PDB IDs to explore the structures.
| PDB ID | Enzyme | Organism | Ligands | Resolution (Å) | Key Insights |
| 1PG3 | Acetyl-CoA Synthetase | Salmonella enterica | Adenosine-5'-propylphosphate, CoA | 1.75 | Reveals CoA binding pocket and a large domain rotation. acs.orgwikipedia.org |
| 2P2F | Acyl-CoA Synthetase | Methanosarcina acetivorans | Acetate, AMP | 2.1 | Shows an alternate acyl binding pocket. nih.gov |
| 1V4S | Acetyl-CoA Synthetase | Saccharomyces cerevisiae | AMP | 2.2 | Structure of the enzyme in complex with the product AMP. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, making it well-suited for characterizing transient intermediates like this compound. While high-resolution structural determination of a full enzyme-intermediate complex by NMR is challenging, it provides invaluable data on the local chemical environment and the formation of the intermediate.
A seminal study demonstrated the direct identification of an acyl-adenylate intermediate in the reaction catalyzed by an aryl-aldehyde oxidoreductase. researchgate.net By using ¹³C-labeled substrates, researchers could follow the formation of the benzoyl-AMP intermediate through ¹³C- and ³¹P-NMR, confirming its role in the enzymatic pathway. researchgate.net
More recently, time-resolved NMR has been employed to monitor the entire reaction progress of acetyl-CoA synthetase in real-time. nih.gov This approach allows for the simultaneous observation of substrates, products, and byproducts. The kinetic data derived from these time-course NMR experiments can be used to build a model of the enzyme reaction network, which indirectly but strongly supports the formation of an enzyme-bound acetyl-AMP intermediate. nih.gov
Kinetic and Mechanistic Elucidation Studies
Kinetic studies are fundamental to understanding the efficiency and regulatory mechanisms of enzymes that utilize this compound.
Steady-state kinetics have been extensively used to characterize enzymes like acetyl-CoA synthetase. These studies typically involve measuring the initial reaction velocity at varying substrate concentrations to determine key parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). For ACS, the reaction proceeds through an ordered mechanism where ATP binds first, followed by acetate, to form the acetyl-adenylate intermediate and release pyrophosphate. nih.gov
Time-resolved kinetic analyses provide a more detailed view of the reaction timeline, including the formation and consumption of intermediates. While direct time-resolved studies of this compound itself are sparse due to its transient nature, rapid kinetic techniques like stopped-flow and quenched-flow can be used to infer its presence and turnover rate. For example, a continuous spectrophotometric assay has been developed for adenylation enzymes, which can be adapted to study the kinetics of the initial adenylation half-reaction where this compound is formed. nih.gov
Isotope exchange studies are a classic method for probing enzyme mechanisms. For enzymes forming this compound, the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP is a hallmark of the first half-reaction. This exchange is dependent on the presence of the first substrate (acetate), confirming the formation of a covalent enzyme-intermediate complex (acetyl-adenylate). Early research successfully isolated enzyme-bound this compound using isotopic tracers, providing direct evidence for its existence as a reaction intermediate. nih.gov
Modern isotope labeling techniques, often coupled with mass spectrometry, allow for the tracing of atoms from substrates to products, providing detailed mechanistic insights. For instance, stable isotope labeling can be used to follow the transfer of the acetyl group from acetate to CoA via the this compound intermediate.
Site-Directed Mutagenesis and Enzyme Engineering for Functional Dissection
Site-directed mutagenesis is a powerful tool for investigating the roles of specific amino acid residues in catalysis and substrate binding. By systematically replacing residues in the active site of enzymes like ACS and analyzing the kinetic and structural consequences, researchers can pinpoint their functions.
Numerous mutagenesis studies on acetyl-CoA synthetase and related enzymes have identified residues critical for the adenylation step. For example, a conserved lysine (B10760008) residue has been shown to be crucial for catalyzing the formation of the acyl-AMP intermediate. wikipedia.org Mutation of residues within the putative carboxylate binding pocket has been used to alter the substrate specificity of ACS, demonstrating the role of these residues in recognizing acetate. nih.govacs.org These studies not only illuminate the natural mechanism but also pave the way for rationally engineering enzymes with novel catalytic properties. nih.gov By altering the residues that form the binding pocket, the specificity of an enzyme can be shifted from acetate to longer-chain carboxylic acids. nih.gov
Table 2: Examples of Site-Directed Mutagenesis Studies on Acyl-CoA Synthetases
| Enzyme | Mutated Residue(s) | Effect on Function | Research Focus | Reference |
| Arabidopsis thaliana ACS | Trp427, Tyr358, etc. | Altered substrate specificity towards longer chain carboxylates. | Engineering novel biocatalysts. | nih.govacs.org |
| E. coli Long-Chain Acyl-CoA Synthetase (FadD) | Conserved residues in "fatty acid signature motif" | Identified residues required for fatty acid recognition. | Understanding substrate specificity. | unc.edu |
| Bacillus subtilis Acetyl-CoA Synthetase (AcsA) | Catalytic Lysine (K549) | Inactivation of the enzyme upon acetylation. | Post-translational regulation of activity. | nih.gov |
Computational Biology and Bioinformatics for Enzyme Prediction and Pathway Reconstruction
Computational biology and bioinformatics have become indispensable tools for predicting the function of enzymes involved in this compound metabolism and for reconstructing the metabolic pathways in which they participate. These approaches offer a rapid and cost-effective means to navigate the vast genomic landscape and identify novel enzymes and pathways with desired properties.
Machine learning algorithms, for instance, are being trained on datasets of known adenylate-forming enzymes to predict the substrate specificity and function of uncharacterized protein sequences. nih.gov These predictive models analyze key residues in the enzyme's active site and other structural features to classify them and hypothesize their substrates. nih.gov This approach significantly accelerates the functional annotation of the vast number of putative enzymes discovered through genome sequencing projects.
Several web-based tools and software packages have been developed to aid in this endeavor. For example, AdenylPred leverages machine learning to predict the function and substrate specificity of adenylate-forming enzymes from their protein sequences. nih.gov Such tools are crucial for mining genomic data for novel enzymes with potential applications in biocatalysis and synthetic biology. The table below summarizes some of the computational tools and their applications in the study of adenylate-forming enzymes.
| Tool/Software | Application | Key Features |
| AdenylPred | Predicts function and substrate specificity of adenylate-forming enzymes. | Utilizes machine learning based on active site residue profiles. |
| RAIChU | Automates the visualization of natural product biosynthetic pathways. | Leverages universal biosynthetic rules for PKS, NRPS, and other pathways. nih.gov |
| ALDELE | A deep-learning-based toolkit for screening enzyme catalysts. | Predicts biocatalytic activities of enzymes for specific substrates. nih.gov |
| ecFactory | A computational pipeline for predicting metabolic engineering targets. | Leverages protein limitations in metabolism for enhanced chemical production. |
Beyond single enzyme prediction, bioinformatics is crucial for the reconstruction of entire metabolic pathways involving this compound. By identifying clusters of biosynthetic genes in a genome, researchers can piece together the series of enzymatic reactions that lead to the synthesis of a particular metabolite. pnas.org This process, known as pathway reconstruction, is essential for understanding the metabolic context of this compound and for designing novel biosynthetic routes. De novo metabolic pathway reconstruction methods can even predict reactions based on the chemical structures of metabolites when no known enzyme is available as a reference. asm.orgfrontiersin.org
Metabolic Engineering and Synthetic Biology Approaches Leveraging this compound
Metabolic engineering and synthetic biology are harnessing the chemistry of this compound and its derivatives, primarily acetyl-CoA, to produce a wide array of valuable chemicals. Acetyl-CoA is a central metabolic precursor for numerous bioproducts, including biofuels, pharmaceuticals, and specialty chemicals. nih.govnih.gov Consequently, strategies to increase the intracellular flux towards acetyl-CoA are a major focus of metabolic engineering. asm.orgbuffalo.edu
One common approach is the engineering of microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, to enhance the production of acetyl-CoA. nih.govbuffalo.edu This can involve the overexpression of native enzymes like acetyl-CoA synthetase (ACS), which catalyzes the formation of acetyl-CoA from acetate, ATP, and CoA, via an this compound intermediate. nih.govnih.gov Furthermore, novel pathways for acetyl-CoA biosynthesis are being designed and implemented to improve the stoichiometric yield from common carbon sources like glucose. nih.gov
The phosphoketolase pathway is another target for metabolic engineering to enhance acetyl-CoA production. This pathway can generate acetyl phosphate (B84403), which can then be converted to acetyl-CoA, offering a more carbon-efficient route compared to traditional glycolysis. nih.govresearchgate.net The table below outlines several metabolic engineering strategies focused on increasing the availability of acetyl-CoA.
| Strategy | Description | Target Organism(s) |
| Overexpression of Acetyl-CoA Synthetase (ACS) | Increases the conversion of acetate to acetyl-CoA. | Saccharomyces cerevisiae, Escherichia coli |
| Engineering the Phosphoketolase Pathway | Introduces a carbon-efficient pathway for acetyl phosphate and subsequent acetyl-CoA production. | Saccharomyces cerevisiae, Corynebacterium glutamicum nih.gov |
| Glyoxylate (B1226380) Cycle Engineering | Modulates the glyoxylate cycle to channel more carbon towards acetyl-CoA-derived products. | Escherichia coli, Saccharomyces cerevisiae nih.gov |
| Construction of Synthetic Acetyl-CoA Biosynthesis Routes | Develops novel metabolic pathways to increase the theoretical yield of acetyl-CoA from pyruvate (B1213749). buffalo.edu | Escherichia coli |
Synthetic biology also enables the rational redesign of enzymes to alter their substrate specificity. For example, acetyl-CoA synthetase has been engineered to utilize novel carboxylate substrates, thereby generating alternative acyl-CoA molecules for the biosynthesis of new fatty acids and polyketides. plos.org This opens up possibilities for producing a diverse range of chemical products with novel properties.
Evolutionary Studies of Adenylate-Forming Enzymes and Their Catalytic Divergence
Evolutionary studies of adenylate-forming enzymes, including acetyl-CoA synthetase, provide profound insights into their functional diversity and the emergence of new catalytic activities. These enzymes belong to a large superfamily, often referred to as the ANL superfamily, which is characterized by a common structural fold and a two-step catalytic mechanism involving an adenylate intermediate. nih.govbuffalo.edu
Phylogenetic analysis of this superfamily suggests a divergent evolution from a common ancestral enzyme, likely a CoA ligase, towards more specialized functions. nih.govnih.gov This evolutionary trajectory has given rise to a wide array of enzymes with diverse substrate specificities, including those that activate fatty acids, amino acids, and aromatic compounds. nih.govplos.org For instance, ancestral phylogenetic reconstruction indicates that specialized enzymes like β-lactone synthetases evolved from a core scaffold related to contemporary CoA ligases. nih.gov
The catalytic divergence within the adenylate-forming enzyme superfamily is a testament to the adaptability of the core structural fold. Despite significant sequence divergence, the fundamental chemical mechanism of adenylation is conserved. nih.gov However, variations in the active site architecture and substrate-binding pockets allow for the recognition and activation of a vast range of carboxylic acid substrates. Some members of the superfamily even exhibit catalytic promiscuity, being able to act on multiple substrates. acs.org
Interestingly, there is also evidence for convergent evolution, where different structural folds have evolved to catalyze the same adenylation chemistry. nih.gov It is now known that at least nine different classes of adenylate-forming enzymes exist, encompassing eight distinct protein folds. nih.gov This highlights the fundamental importance of the adenylation reaction in biology, having been "invented" multiple times throughout evolution.
Studies on the evolutionary history of acetyl-CoA synthase (ACS) itself have revealed different classes of this enzyme with varying subunit compositions and catalytic directions. nih.gov The phylogeny of the different ACS subunits can be traced to understand the functional diversification of these enzymes in archaea and bacteria. nih.gov Furthermore, some theories propose that the acetyl-CoA pathway is one of the most ancient metabolic pathways, potentially predating the evolution of the enzymes that catalyze it today. frontiersin.orgnih.gov
| Enzyme Superfamily/Family | Key Evolutionary Insights | Examples of Catalytic Divergence |
| ANL Superfamily | Divergent evolution from an ancestral CoA ligase-like scaffold. nih.govnih.gov | Specialization into nonribosomal peptide synthetases (NRPS), luciferases, β-lactone synthetases. nih.govplos.org |
| Acetyl-CoA Synthase (ACS) | Divided into four classes with distinct subunit compositions and functions. nih.gov | Catalysis of both acetyl-CoA synthesis and cleavage. nih.gov |
| Aryl-CoA Ligases | Considered to be polyphyletic and potentially ancestral to other ANL superfamily enzymes. asm.orgnih.gov | Wide range of aromatic substrate specificities. |
Q & A
Q. What methodologies are recommended for detecting acetyl adenylate in metabolomic studies?
this compound can be identified using liquid chromatography-mass spectrometry (LC-MS) coupled with targeted metabolomic profiling. Key parameters include optimizing chromatographic separation to resolve isomers (e.g., distinguishing this compound from propionylcarnitine) and using high-resolution mass spectrometry for accurate mass-to-charge (m/z) ratios. Statistical validation, such as false discovery rate (FDR) correction (e.g., Benjamini-Hochberg method), is critical to minimize false positives, as highlighted in metabolomic datasets where this compound showed an FDR of 0.9506 . Standardizing sample preparation (e.g., quenching enzymatic activity rapidly) ensures metabolite stability during extraction.
Q. How does this compound function in the Acetyl-CoA synthesis pathway?
this compound is an intermediate in the reaction catalyzed by acetyl-CoA synthetase (ACS, EC 6.2.1.1). The enzyme activates acetate via adenylation (ATP-dependent), forming this compound, which subsequently reacts with coenzyme A (CoA) to yield acetyl-CoA. This two-step mechanism involves nucleophilic attack by CoA’s thiol group on the electrophilic carbonyl carbon of this compound, releasing pyrophosphate . Researchers should confirm enzyme activity using coupled assays (e.g., monitoring pyrophosphate release via spectrophotometry) and validate substrate specificity, as some ACS isoforms also utilize propionate or propenoate .
Q. What are the best practices for ensuring this compound stability during experimental workflows?
this compound is labile due to its high-energy mixed anhydride bond. To prevent hydrolysis:
- Use low-temperature conditions (4°C) during extraction.
- Employ chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation.
- Avoid prolonged storage; analyze samples immediately or freeze at -80°C under inert gas (e.g., nitrogen).
- Validate stability via time-course experiments with spike-in controls .
Advanced Research Questions
Q. How should researchers design kinetic studies to resolve contradictions in this compound’s enzymatic turnover rates?
Conflicting kinetic data (e.g., varying Km values for ATP) often arise from differences in assay conditions or enzyme sources. To address this:
- Standardize assay buffers : Include 10 mM Mg²⁺ to stabilize ATP binding and maintain ionic strength.
- Use progress curve analysis : Monitor real-time formation of acetyl-CoA via UV-Vis (e.g., DTNB reaction for free thiols) rather than endpoint measurements.
- Compare orthologs : Test ACS enzymes from diverse organisms (e.g., Moorella thermoacetica vs. mammalian sources) to identify conserved mechanistic features .
Q. What analytical frameworks are effective for reconciling contradictory metabolomic data involving this compound?
When metabolomic studies report conflicting abundances (e.g., elevated vs. undetectable levels):
- Re-analyze raw data : Apply uniform preprocessing (e.g., peak alignment, noise filtering) to eliminate technical variability.
- Contextualize with pathway flux analysis : Integrate isotopic tracing (e.g., ¹³C-acetate) to distinguish synthesis from degradation pathways.
- Cross-validate with orthogonal methods : Use enzymatic assays (e.g., ACS activity measurements) to corroborate LC-MS findings .
Q. How can researchers optimize experimental protocols to study this compound’s role in non-canonical metabolic pathways?
To explore novel roles (e.g., signaling or post-translational modification):
- Develop custom probes : Synthesize acyl-adenylate analogs with click chemistry handles (e.g., alkyne tags) for pulldown assays.
- Leverage CRISPR-Cas9 models : Knock out ACS isoforms in cell lines and profile phenotypic/metabolomic changes.
- Apply multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify co-regulated networks .
Key Methodological Considerations
- Data Transparency : Deposit raw metabolomic datasets in repositories like MetaboLights, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Statistical Rigor : Report effect sizes alongside p-values (e.g., Cohen’s d for group comparisons) to avoid overinterpreting marginally significant results .
- Reproducibility : Document experimental protocols in detail, including batch-specific reagent lots and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
